molecular formula C11H20N2O2 B040206 (S)-tert-Butyl (1-cyano-3-methylbutyl)carbamate CAS No. 115654-59-6

(S)-tert-Butyl (1-cyano-3-methylbutyl)carbamate

Cat. No. B040206
M. Wt: 212.29 g/mol
InChI Key: ZTELWEIFTFYNJS-VIFPVBQESA-N
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Description

Synthesis Analysis

The synthesis of carbamate derivatives often involves multi-step chemical reactions starting from basic or naturally occurring compounds. For example, a related compound was synthesized from L-Serine in overall yields of 30% through seven steps, including esterification, protection, and reduction steps (Tang et al., 2014). Another study reported the synthesis of tert-butyl carbamate derivatives through a rapid synthetic method, confirming the structure via MS and NMR, with the total yield of the steps being 81% (Zhao et al., 2017).

Molecular Structure Analysis

The molecular structure of carbamates can be elucidated through various spectroscopic techniques. For example, the crystal structure of a tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate was determined, showcasing its importance as an intermediate for the synthesis of carbocyclic analogues (Ober et al., 2004).

Chemical Reactions and Properties

Carbamates undergo various chemical reactions, including chemoselective transformations and reactions with organometallics. Silyl carbamates, for instance, can transform into N-ester type compounds in high yield upon activation with fluoride ion (Sakaitani & Ohfune, 1990). Also, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics, demonstrating their utility as building blocks in organic synthesis (Guinchard et al., 2005).

Physical Properties Analysis

The physical properties of carbamates, such as melting points, solubility, and crystal structure, can be determined through analytical techniques. For example, the crystal structure of tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate was analyzed, revealing intramolecular hydrogen bonds and molecular packing in the crystal (Bai & Wang, 2014).

Chemical Properties Analysis

Carbamates exhibit a range of chemical properties, including reactivity towards CO2 and other chemical agents. A study demonstrated the cyclizative atmospheric CO2 fixation by unsaturated amines to cyclic carbamates, highlighting the chemical versatility of these compounds (Takeda et al., 2012).

Scientific Research Applications

  • Intermediate in Enantioselective Synthesis : The compound acts as an important intermediate for enantioselective synthesis. For example, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is a key intermediate in synthesizing carbocyclic analogues of 2′-deoxyribonucleotides, which are vital for DNA synthesis and repair processes (Ober, Marsch, Harms, & Carell, 2004).

  • Synthesis of Bioactive Compounds : It's used in the synthesis of biologically active compounds. For instance, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, derived from L-Serine, serves as an intermediate in the natural product jaspine B, known for its cytotoxic activity against several human carcinoma cell lines (Tang et al., 2014).

  • Development of Medicinal Compounds : Some novel 1,3-disubstituted ureas and phenyl N-substituted carbamates, including compounds related to tert-butylcarbamate, have been synthesized and evaluated for their antiarrhythmic and hypotensive properties (Chalina, Chakarova, & Staneva, 1998).

  • Structural Characterization and Analysis : The structural characterization of carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, highlights the significance of hydrogen bond interactions in forming three-dimensional architectures, which is fundamental in drug design and crystallography (Das et al., 2016).

  • Chemical Synthesis Techniques : The compound is involved in chemical synthesis techniques like the one-pot Curtius rearrangement, providing a route to tert-butyl carbamate in high yields at low temperatures. This process is significant in synthesizing protected amino acids (Lebel & Leogane, 2005).

  • Atmospheric CO2 Fixation : Research includes the development of environmentally benign CO2-based copolymers using derivatives like tert-butyl 3,4-dihydroxybutanoate carbonate, demonstrating the role of these compounds in sustainable chemistry and materials science (Tsai, Wang, & Darensbourg, 2016).

  • Advanced Material Research : The synthesis of tert-butylcarbamate derivatives is also relevant in advanced material research, contributing to the development of new materials with potential applications in various fields (Takeda et al., 2012).

properties

IUPAC Name

tert-butyl N-[(1S)-1-cyano-3-methylbutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5/h8-9H,6H2,1-5H3,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTELWEIFTFYNJS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571694
Record name tert-Butyl [(1S)-1-cyano-3-methylbutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl (1-cyano-3-methylbutyl)carbamate

CAS RN

115654-59-6
Record name tert-Butyl [(1S)-1-cyano-3-methylbutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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